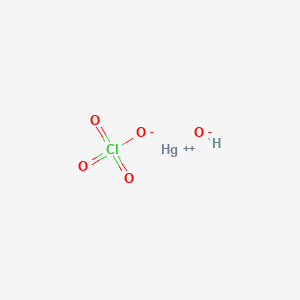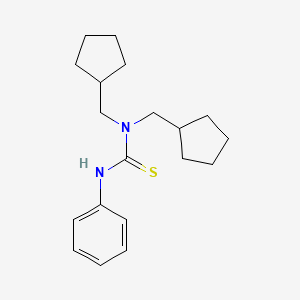
N,N-Bis(cyclopentylmethyl)-N'-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea typically involves the reaction of cyclopentylmethylamine with phenyl isothiocyanate. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction proceeds via the nucleophilic attack of the amine on the isothiocyanate, forming the thiourea linkage.
Industrial Production Methods
While specific industrial production methods for N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea exerts its effects is primarily through its interaction with metal ions and proteins. The thiourea group can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity or alter protein function. This coordination can disrupt normal biological processes, making the compound useful in studying enzyme mechanisms and developing new drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(cyclopentylmethyl)-N’-phenylurea: Similar structure but with an oxygen atom instead of sulfur.
N,N’-Bis(cyclopentylmethyl)-N’-phenylcarbamate: Contains a carbamate group instead of a thiourea group.
N,N’-Bis(cyclopentylmethyl)-N’-phenylguanidine: Contains a guanidine group instead of a thiourea group.
Uniqueness
N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. The sulfur atom in the thiourea group allows for specific interactions with metal ions and proteins that are not possible with oxygen or nitrogen-containing analogs. This makes the compound particularly valuable in research applications where these interactions are critical.
Eigenschaften
CAS-Nummer |
61208-36-4 |
|---|---|
Molekularformel |
C19H28N2S |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
1,1-bis(cyclopentylmethyl)-3-phenylthiourea |
InChI |
InChI=1S/C19H28N2S/c22-19(20-18-12-2-1-3-13-18)21(14-16-8-4-5-9-16)15-17-10-6-7-11-17/h1-3,12-13,16-17H,4-11,14-15H2,(H,20,22) |
InChI-Schlüssel |
VGKQOZCYXWWEHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CN(CC2CCCC2)C(=S)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
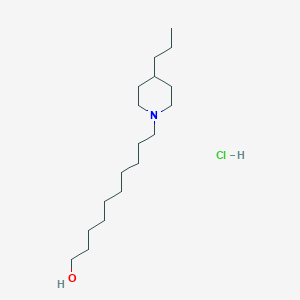
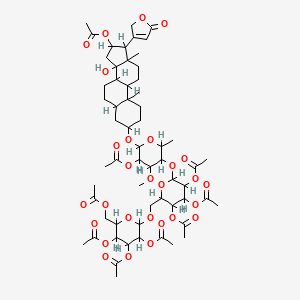

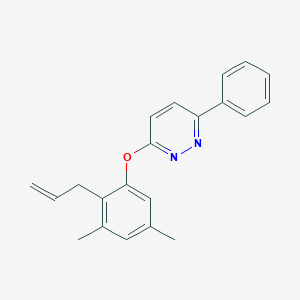
![4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol](/img/structure/B14588057.png)
![3,7,8-Trimethylbenzo[G]isoquinoline](/img/structure/B14588066.png)
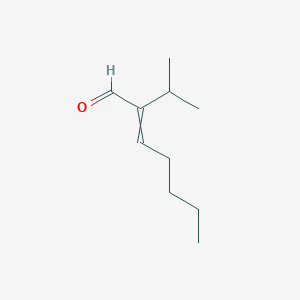
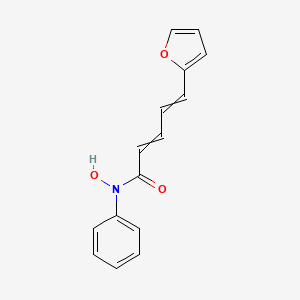
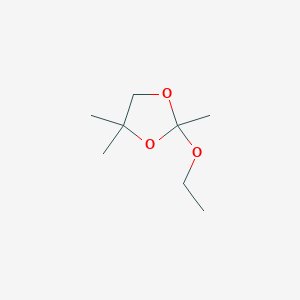

![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
